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Compound of Interest

Compound Name: 3-Methyl-2-butenal

Cat. No.: B7799788 Get Quote

Introduction

3-Methyl-2-butenal, also known as prenal or senecialdehyde, is an unsaturated aldehyde with

the chemical formula C5H8O.[1] It is a naturally occurring compound found in various plants

and is utilized as a flavoring agent and in the synthesis of other chemical compounds. A

comprehensive understanding of its spectroscopic characteristics is essential for its

identification, characterization, and quality control in research and industrial applications. This

guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 3-Methyl-2-butenal, complete with experimental

protocols and a structural relationship diagram.

Spectroscopic Data
The spectroscopic data for 3-Methyl-2-butenal are summarized in the following tables. These

data provide key insights into the molecular structure and functional groups present in the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopic Data for 3-Methyl-2-butenal
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Chemical Shift (ppm) Multiplicity Assignment

9.97 - 9.95 d H-1 (Aldehyde)

5.89 - 5.87 d H-2

2.19 - 1.99 s CH₃-3 (E/Z isomers)

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

¹³C NMR Spectroscopic Data for 3-Methyl-2-butenal

Chemical Shift (ppm) Assignment

191.03 C-1 (Carbonyl)

160.67 C-3

128.14 C-2

27.23 CH₃ at C-3

18.91 CH₃ at C-3

Solvent: CDCl₃, Frequency: 100.54 MHz[1][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Key IR Absorption Bands for 3-Methyl-2-butenal
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~2870 Medium C-H stretch (alkane)

~2730 Medium C-H stretch (aldehyde)

~1680 Strong
C=O stretch (conjugated

aldehyde)

~1620 Strong C=C stretch (alkene)

Technique: Attenuated Total Reflectance (ATR) or liquid film[1][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification.

Mass Spectrometry Data (Electron Ionization) for 3-Methyl-2-butenal

m/z Relative Intensity Fragment

84 High [M]⁺ (Molecular Ion)

55 High [M - CHO]⁺

41 Medium [C₃H₅]⁺

39 Medium [C₃H₃]⁺

Source: Electron Ionization (EI)[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 3-Methyl-2-butenal is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency

of 400 MHz for ¹H NMR and 100.54 MHz for ¹³C NMR.[1]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectra are phase and baseline corrected. Chemical shifts are reported in parts per million

(ppm) relative to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a drop of neat 3-Methyl-2-
butenal is placed directly on the ATR crystal. For transmission IR, a thin film of the liquid

sample is placed between two salt plates (e.g., NaCl or KBr).[5]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty accessory is first collected. Then, the

sample spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: A volatile sample of 3-Methyl-2-butenal is introduced into the mass

spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI), where

high-energy electrons bombard the molecules, causing them to lose an electron and form a

molecular ion and various fragment ions.[1]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.
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Detection: The abundance of each ion is measured by a detector, and the resulting data is

plotted as a mass spectrum, showing the relative intensity of each ion.

Structure-Spectroscopy Relationship
The following diagram illustrates how each spectroscopic technique provides unique

information to elucidate the structure of 3-Methyl-2-butenal.
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Caption: Relationship between spectroscopic methods and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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